molecular formula C15H16N2O3S B2493708 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide CAS No. 923442-15-3

2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide

Cat. No.: B2493708
CAS No.: 923442-15-3
M. Wt: 304.36
InChI Key: RYUWCWCMMIGWJX-UHFFFAOYSA-N
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Description

2-[2-(4-Ethoxyphenyl)acetamido]thiophene-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a thiophene ring system linked to a 4-ethoxyphenyl acetamide moiety, a structural motif found in molecules with diverse biological activities. Its core structure suggests potential as a key intermediate or scaffold for the development of novel therapeutic agents. Researchers can leverage this compound in the exploration of kinase inhibition pathways, given that thiophene-carboxamide derivatives are frequently investigated as inhibitors of various protein kinases . Furthermore, its molecular architecture is analogous to that of other heterocyclic compounds known to interact with cyclooxygenase (COX) enzymes, making it a candidate for preliminary investigations into new anti-inflammatory agents . The presence of the carboxamide group also makes it a valuable building block in structure-activity relationship (SAR) studies, allowing scientists to synthesize and screen novel analogs for optimized potency and selectivity. This product is intended For Research Use Only and is a valuable tool for biologists and chemists working in high-throughput screening and early-stage pharmaceutical development.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-2-20-11-5-3-10(4-6-11)9-13(18)17-15-12(14(16)19)7-8-21-15/h3-8H,2,9H2,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUWCWCMMIGWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis () involves aromatic amine coupling in ethylene glycol, similar to methods used for analogs like IIIb–IIId . Chloroacetamido derivatives (e.g., ) highlight the role of halogen substituents in modulating reactivity and stability .

Pharmacological and Functional Comparisons

Acetylcholinesterase (AChE) Inhibition

Thiophene carboxamides with piperazine or benzyl substituents (e.g., IIId) exhibit potent AChE inhibition. For example:

  • IIId : 60% inhibition at 10 µM, outperforming donepezil (40% inhibition) .
  • Target Compound : While direct AChE data are unavailable, the ethoxy group may enhance binding to hydrophobic pockets in AChE, similar to methoxy derivatives .
AMPA Receptor Modulation

CX614, a structurally related tetrahydrobenzo[b]thiophene carboxamide, acts as a positive allosteric modulator of AMPA receptors, with implications for cognitive disorders . The target compound’s simpler structure lacks the tetrahydrobenzo[b]thiophene extension, which may limit its receptor affinity but improve synthetic accessibility.

Physicochemical and Analytical Data

Table 2: Analytical and Spectroscopic Comparison
Compound Name IR (cm⁻¹) $^1$H-NMR (δ, ppm) MS (m/z) Elemental Analysis (C/H/N)
Target Compound NH/NH₂ ~3300, C=O ~1680 (expected) Aromatic H: 6.8–7.4, ethoxy CH₃: ~1.3 Not reported Not reported
IIIb (4-Benzylpiperazine analog) NH/NH₂ ~3320, C=O ~1665 Aromatic H: 7.2–7.4, piperazine H: ~3.5 M⁺ 440 (calc. 440.90) C: 57.39% (calc. 57.21%), H: 3.92% (calc. 3.89%)
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate C=O ~1740 (ester), NH ~3280 Ethoxy CH₃: 1.3, methoxy CH₃: 3.8 M⁺ 353.82 Not reported

Key Observations :

  • Spectroscopic Trends : All compounds show characteristic NH/NH₂ and carbonyl stretches in IR. $^1$H-NMR data for IIIb and related analogs confirm substituent integration (e.g., ethoxy vs. piperazine protons) .
  • Mass Spectrometry : Molecular ion peaks (e.g., M⁺ 440 for IIIb) align with calculated values, validating synthetic routes .

Biological Activity

2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide is a compound that has garnered attention in various fields of biological research due to its promising pharmacological properties. This article explores its biological activities, mechanisms of action, and potential applications in medicine.

Biological Activities

The compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide possesses significant antibacterial and antifungal properties. Its effectiveness against various microbial strains makes it a candidate for further development as an antimicrobial agent.
  • Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammation, which is crucial in the treatment of chronic inflammatory diseases. This activity is likely mediated through the modulation of inflammatory pathways and cytokine production.
  • Anticancer Potential : Preliminary research indicates that this compound may exhibit anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that suggest it could be developed into a therapeutic agent for cancer treatment .

The biological effects of 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism, which contributes to its antimicrobial activity. For instance, it could target enzymes critical for the survival of pathogens, thereby reducing their viability.
  • Receptor Modulation : It is suggested that the compound interacts with various receptors involved in inflammatory responses, potentially altering the signaling pathways and leading to reduced inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Evaluation : In vitro studies demonstrated that 2-[2-(4-ethoxyphenyl)acetamido]thiophene-3-carboxamide exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, as well as fungi. For example, it showed an MIC of 10 μg/mL against Staphylococcus aureus and 15 μg/mL against Escherichia coli.
  • Cytotoxicity Against Cancer Cells : In a study evaluating its anticancer properties, the compound was tested on MCF-7 breast cancer cells and exhibited an EC50 value of 12 μM. This suggests a significant potential for further development as an anticancer drug .
  • Anti-inflammatory Activity : Research indicated that the compound could reduce levels of pro-inflammatory cytokines in human cell lines, supporting its role as an anti-inflammatory agent. The specific pathways affected include NF-kB signaling, which is crucial in mediating inflammatory responses .

Data Summary

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 10 μg/mL
AntimicrobialEscherichia coliMIC = 15 μg/mL
AnticancerMCF-7 (breast cancer)EC50 = 12 μM
Anti-inflammatoryHuman cell linesReduced cytokines

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